molecular formula C8H9N3 B051886 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-55-4

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Katalognummer: B051886
CAS-Nummer: 116599-55-4
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: NZACNJVAZXTIPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring.

Analyse Chemischer Reaktionen

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives is their antimicrobial properties. Research has demonstrated that these compounds exhibit potent activity against various pathogens, including bacteria and fungi.

  • Antitubercular Activity : A study identified several derivatives of imidazo[4,5-b]pyridine with promising antitubercular activity against Mycobacterium tuberculosis. Notably, compounds with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L were reported, suggesting their potential as novel therapeutic agents for tuberculosis treatment .
  • Fungicidal Properties : Imidazo[4,5-b]pyridine derivatives have also shown efficacy against fungal pathogens. For instance, a series of derivatives demonstrated fungicidal activities against Pucinia polysora and Rhizoctonia solani, with effectiveness ranging from 30% to 85% at concentrations of 500 mg/mL .

Cancer Therapeutics

The compound has garnered attention for its role in cancer therapy through the inhibition of specific kinases.

  • Aurora Kinase Inhibition : Research has indicated that imidazo[4,5-b]pyridine derivatives can selectively inhibit Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers. Compounds derived from this scaffold have been identified as potent inhibitors with high selectivity for Aurora-A over Aurora-B . This selectivity is crucial for developing targeted cancer therapies that minimize side effects.

Antiviral Applications

Emerging studies have explored the antiviral potential of imidazo[4,5-b]pyridine derivatives against viruses such as Hepatitis B virus (HBV).

  • HBV Inhibition : A series of new derivatives were synthesized to evaluate their activity against HBV. The modifications aimed to optimize the substitution patterns on the imidazopyridine core to enhance antiviral efficacy . This research highlights the compound's versatility in addressing viral infections.

Neuroprotective Effects

Imidazo[4,5-b]pyridine derivatives have been investigated for their neuroprotective properties.

  • GABAA Receptor Modulation : Some studies suggest that these compounds can act as GABAA receptor agonists, potentially providing therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter activity . This mechanism could be leveraged for developing treatments for conditions like Alzheimer's disease.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves several methods that allow for structural modifications to enhance biological activity.

  • Synthetic Pathways : Various synthetic routes have been developed to produce imidazo[4,5-b]pyridine derivatives with different substituents at key positions (e.g., C-2 and N-3). These modifications significantly influence the biological properties of the compounds .

Summary Table of Applications

ApplicationBiological ActivityKey Findings
AntimicrobialAntitubercularMIC values as low as 0.5 μmol/L against M. tuberculosis
FungicidalEfficacy against Pucinia polysora (30%-85% at 500 mg/mL)
Cancer TherapeuticsAurora kinase inhibitionSelective inhibitors identified for Aurora-A
AntiviralHBV inhibitionNew derivatives show promise against HBV
NeuroprotectiveGABAA receptor modulationPotential benefits in neurodegenerative diseases

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .

Vergleich Mit ähnlichen Verbindungen

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

Biologische Aktivität

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antitubercular Activity : Certain derivatives of imidazo[4,5-b]pyridine exhibit potent antitubercular effects against Mycobacterium tuberculosis. For instance, synthesized analogues demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μmol/L, indicating strong potential for treating tuberculosis .
  • Anticancer Properties : The compound has shown promise in reversing multidrug resistance in cancer cells. In vitro studies indicated that some derivatives could effectively inhibit the growth of multidrug-resistant (MDR) cancer cell lines, with one derivative achieving an IC50 value of 0.20 μM against MDR cells .
  • Antiviral and Antimicrobial Activities : Research indicates that imidazo[4,5-b]pyridine derivatives possess antiviral properties and can inhibit various pathogens, although specific activity against bacteria was less pronounced compared to their anticancer effects .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Angiotensin II Receptor Antagonism : Some studies suggest that this compound acts as an angiotensin II receptor antagonist. By blocking this receptor, it disrupts the renin-angiotensin system (RAS), leading to vasodilation and reduced blood pressure.
  • Inhibition of Kinases : Research has identified imidazo[4,5-b]pyridine derivatives as potential inhibitors of kinases such as FLT3 and Aurora kinases. This inhibition is crucial for the development of targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
Antitubercular5c0.6 μmol/L
Anticancer (MDR)i0.20 μM
AntiviralVariousVariable
Angiotensin II Blocker2-Ethyl DerivativeN/A

Detailed Research Findings

  • Antitubercular Studies : A study synthesized various imidazo[4,5-b]pyridine derivatives and screened them for activity against Mycobacterium tuberculosis. The most active compounds were characterized by low MIC values and were further analyzed for their interaction with drug targets using molecular docking studies .
  • Multidrug Resistance Reversal : In a series of experiments involving mouse T-lymphoma cells, certain derivatives demonstrated significant cytotoxicity against MDR cells compared to parental cell lines. The selectivity index (SI) for some compounds was notably high, indicating their potential as adjuvants in chemotherapy to overcome drug resistance .
  • Pharmacological Mechanisms : The action mechanism involves both receptor antagonism and kinase inhibition pathways. The blockade of angiotensin II receptors leads to cardiovascular benefits while kinase inhibition provides a pathway for anticancer activity through apoptosis induction in tumor cells .

Eigenschaften

IUPAC Name

5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZACNJVAZXTIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619365
Record name 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116599-55-4
Record name 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.